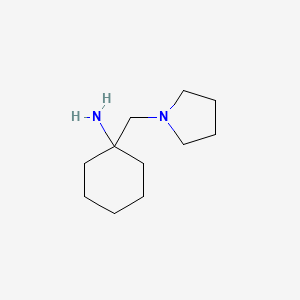

1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the halogenated compound used.

Aplicaciones Científicas De Investigación

1-Pyrrolidin-1-ylmethyl-cyclohexylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mecanismo De Acción

The mechanism of action of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For example, docking analyses have suggested that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its potential anticancer activity .

Comparación Con Compuestos Similares

Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.

Cyclohexylamine: A primary amine with applications in organic synthesis and as a corrosion inhibitor.

N-Methylcyclohexylamine: A secondary amine with similar properties and applications.

Uniqueness: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is unique due to its combination of a pyrrolidine ring and a cyclohexylamine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-Pyrrolidin-1-ylmethyl-cyclohexylamine (CAS No. 876717-44-1) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a pyrrolidine ring with a cyclohexylamine moiety. This combination imparts distinct chemical properties that influence its biological activity.

| Property | Description |

|---|---|

| IUPAC Name | 1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine |

| Molecular Formula | CHN |

| Molecular Weight | 182.31 g/mol |

| CAS Number | 876717-44-1 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of dopamine and norepinephrine transporters, which are critical in regulating mood and behavior. Specifically, the compound has shown potential as a selective inhibitor of these transporters, akin to other psychoactive substances used in treating conditions such as depression and anxiety .

Interaction with Molecular Targets

Docking studies suggest that this compound can bind to specific sites on proteins, including gamma tubulin, which may underlie its potential anticancer activity. Such interactions can alter the activity of enzymes and proteins involved in various biochemical pathways.

Biological Activities

The compound has been investigated for several biological activities:

- Neurotransmitter Modulation : It has shown potential in modulating the reuptake of dopamine and norepinephrine, which could be beneficial in treating substance abuse disorders .

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer effects through its interaction with tubulin, impacting cell division and proliferation.

Case Studies

Several case studies have explored the pharmacological effects of compounds similar to this compound. For instance:

- Cocaine Abuse Treatment : A study on analogs of pyrrolidine derivatives highlighted their efficacy in inhibiting dopamine transporters without significantly affecting serotonin transporters. This selectivity could lead to reduced side effects compared to traditional treatments for cocaine addiction .

- Antidepressant Effects : Another investigation into the modulation of neurotransmitter systems indicated that compounds structurally related to this compound could alleviate symptoms of depression by enhancing dopaminergic signaling.

Research Findings

Research findings indicate that while the biological effects of this compound are promising, further investigation is essential to fully elucidate its pharmacological profile. Key findings include:

- Selective Inhibition : The compound has been shown to selectively inhibit dopamine and norepinephrine reuptake with minimal impact on serotonin pathways .

- Potential Side Effects : As with many psychoactive compounds, understanding the side effect profile is critical for therapeutic applications. Studies suggest that while it may offer therapeutic benefits, careful monitoring is necessary during clinical use.

Propiedades

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11(6-2-1-3-7-11)10-13-8-4-5-9-13/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNSNUBYKYSWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390233 | |

| Record name | 1-Pyrrolidin-1-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-44-1 | |

| Record name | 1-Pyrrolidin-1-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.